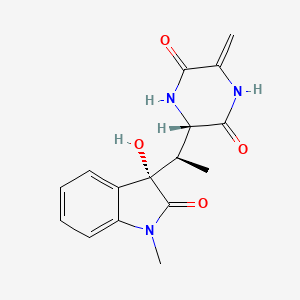

Isoimerubrine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

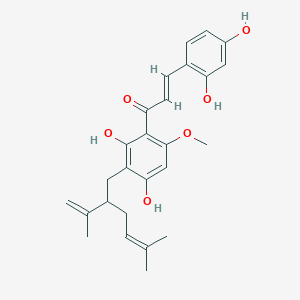

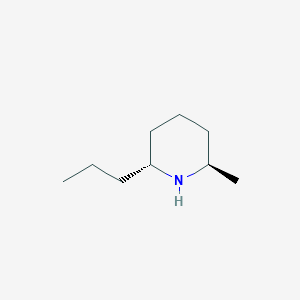

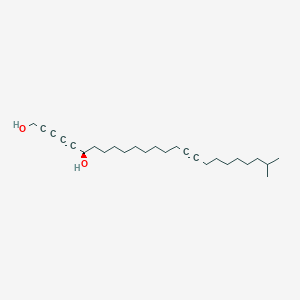

Isoimerubrine is a natural product found in Cissampelos pareira and Abuta grandifolia with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Isoimerubrine has been a subject of interest in synthetic chemistry. A notable study by Lee and Cha (2001) focused on the total synthesis of tropoloisoquinoline alkaloids, including isoimerubrine. This research provided a unified access to isoimerubrine, utilizing sequential applications of intramolecular reactions and cycloadditions. This synthetic approach not only facilitated the production of isoimerubrine but also expanded the utility of oxyallyl [4 + 3] cycloaddition reactions, demonstrating its significance in organic chemistry (Lee & Cha, 2001).

Applications in Bioarchaeology and Isotope Analysis

Although not directly linked to isoimerubrine, research on bone chemistry and bioarchaeology involving isotopic analysis offers contextual relevance. Studies in this domain, like the one by Ambrose and Krigbaum (2003), utilize isotopic analysis for dating skeletons and archaeological sites, which can indirectly relate to the broader field of natural product research, including isoimerubrine. This research highlights the importance of isotope analysis in understanding past diets, climates, and habitats, contributing to our knowledge of historical biochemistry (Ambrose & Krigbaum, 2003).

Isoporous Membranes and Material Synthesis

The development of isoporous membranes, as discussed by Warkiani et al. (2013), is another area of research indirectly relevant to isoimerubrine. These membranes have applications in micro/nanofiltration, cell separation, controlled drug delivery, and more. The advancements in micro/nanofabrication techniques mentioned in this study could be applicable in the processing or delivery of natural products like isoimerubrine (Warkiani et al., 2013).

Software Design for Scientific Research

The role of software in scientific research, as explored by Roure and Goble (2009), indirectly impacts research involving isoimerubrine. Their study emphasizes the importance of workflow and script automation in scientific research, including areas such as natural product synthesis and analysis. This suggests that advancements in software design could enhance research efficiency in fields related to isoimerubrine (Roure & Goble, 2009).

Implementing Quality Management in Scientific Research

Research on implementing ISO9001 Quality Management Standards in scientific projects, as discussed by Qi Hua-feng (2011), is relevant for maintaining quality in research involving isoimerubrine. This study underscores the importance of quality management throughout the research process, ensuring that studies on compounds like isoimerubrine adhere to high standards of accuracy and reliability (Qi Hua-feng, 2011).

Eigenschaften

Molekularformel |

C20H17NO5 |

|---|---|

Molekulargewicht |

351.4 g/mol |

IUPAC-Name |

6,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2(8),3,6,9,11,13(17),14-octaen-5-one |

InChI |

InChI=1S/C20H17NO5/c1-23-14-9-12-10(5-6-13(14)22)16-15-11(7-8-21-17(12)15)18(24-2)20(26-4)19(16)25-3/h5-9H,1-4H3 |

InChI-Schlüssel |

LSZCTBVMSGTFLL-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC2=C(C=CC1=O)C3=C(C(=C(C4=C3C2=NC=C4)OC)OC)OC |

Synonyme |

isoimerubrine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-5-methyl-6-pyrrolo[2,1-f][1,2,4]triazinyl]oxy]-2-propanol](/img/structure/B1243746.png)

![(12E,25E,29S)-5,16,21,32-tetrabromo-4,20,29-trihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),30,33,36-dodecaene-11,26-dione](/img/structure/B1243749.png)